molecular formula C10H20O4 B010315 2,5,8,11-Tetraoxatetradec-13-ene CAS No. 19685-21-3

2,5,8,11-Tetraoxatetradec-13-ene

Cat. No.: B010315
CAS No.: 19685-21-3
M. Wt: 204.26 g/mol
InChI Key: QOQTULDKYFWBLQ-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxatetradec-13-ene is an organic compound with the molecular formula C10H20O4. It is also known by its IUPAC name, this compound. This compound is characterized by a 13-membered ring containing four oxygen atoms, which imparts unique properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-tetraoxatetradec-13-ene typically involves the reaction of allyl alcohol with triethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent quality and efficiency. The compound is often stabilized with tert-butylcatechol (TBC) to prevent unwanted polymerization during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxatetradec-13-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,5,8,11-tetraoxatetradec-13-ene involves its ability to form stable bonds with other molecules. The presence of four oxygen atoms allows it to participate in various chemical reactions, forming ether linkages and other stable structures. These interactions are crucial for its applications in polymer production and pharmaceutical development .

Comparison with Similar Compounds

Similar Compounds

  • Allyl methoxy triethylene glycol ether
  • Allyloxymethoxytriglycol

Uniqueness

2,5,8,11-Tetraoxatetradec-13-ene is unique due to its 13-membered ring structure containing four oxygen atoms. This structure imparts specific chemical properties, making it highly versatile in various applications. Compared to similar compounds, it offers better stability and reactivity, which are essential for its use in organic synthesis and material science .

Properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQTULDKYFWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066515
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19685-21-3
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Synthesis routes and methods

Procedure details

540 mls of dried peroxide free tetrahydrofuran and 21.5 g of potassium metal are charged into a 2000 ml three-neck flask equipped with mechanical stirrer and a dry nitrogen inlet. 88.4 ml of triethylene glycol monomethyl ether, available from Chemical Samples Co., is added to the mixture dropwise. After the potassium metal has completely reacted, 48.6 ml of allyl chloride is added dropwise to the mixture at such a rate in order to maintain a gentle reflux. After the reaction is complete, 500 mls of distilled water are added in order to dissolve the precipitated salt. The tetrahydrofuran layer is washed with salt water (270 g NaCl/1 liter water) in order to remove the excess alcohol. The resulting product in tetrahydrofuran is collected and the tetrahydrofuran is removed with a water aspirator. The product is distilled at reduced pressure. 75.5 g (74% yield) of triethylene glycol allyl methyl ether is obtained (b.p. 97° C.-100° C./2 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
540 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
88.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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